(S)-2-Aminononanoic acid
Übersicht
Beschreibung
(S)-2-Aminononanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a nonane backbone. The compound is chiral, meaning it has a specific three-dimensional arrangement, and the (S)-configuration indicates its stereochemistry.
Wissenschaftliche Forschungsanwendungen
(S)-2-Aminononanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Serves as a precursor for the synthesis of peptides and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Wirkmechanismus
Mode of Action
Amino acids generally interact with their targets by binding to specific receptors or enzymes, triggering a series of biochemical reactions . .
Biochemical Pathways
As an amino acid derivative, it might be involved in protein synthesis or other amino acid-related metabolic pathways
Pharmacokinetics
The pharmacokinetics of (S)-2-Aminononanoic acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well studied. As an amino acid derivative, it might be absorbed and distributed in the body similarly to other amino acids. It could be metabolized by various enzymes and excreted through the kidneys . .
Result of Action
Given its structure, it might influence protein structure and function, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic regulation . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of this compound . .
Biochemische Analyse
Biochemical Properties
The role of (S)-2-Aminononanoic acid in biochemical reactions is not well-documented. As an amino acid, it may interact with various enzymes, proteins, and other biomolecules. Amino acids are known to participate in protein synthesis, serving as building blocks. They can also be involved in other metabolic pathways, contributing to processes such as energy production .
Cellular Effects
They are involved in protein synthesis, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an amino acid, it could potentially participate in protein synthesis, where it would bind to transfer RNA (tRNA) molecules and be incorporated into growing polypeptide chains during translation .
Metabolic Pathways
As an amino acid, it could potentially be involved in protein metabolism, where it would be used as a building block for protein synthesis .
Transport and Distribution
Amino acids are generally transported across cell membranes by specific transport proteins .
Subcellular Localization
As an amino acid, it is likely to be found in the cytoplasm where protein synthesis occurs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Aminononanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable nonane derivative.
Amination: Introduction of the amino group through nucleophilic substitution or reductive amination.
Chiral Resolution: Separation of the (S)-enantiomer from the racemic mixture using chiral chromatography or enzymatic resolution.
Industrial Production Methods: Industrial production of this compound often employs biocatalysis, where specific enzymes catalyze the formation of the desired enantiomer. This method is preferred due to its high selectivity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2-Aminononanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employs reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Involves reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Produces oxo derivatives.
Reduction: Yields amine derivatives.
Substitution: Forms substituted amino acids.
Vergleich Mit ähnlichen Verbindungen
®-2-Aminononanoic acid: The enantiomer of (S)-2-Aminononanoic acid with different stereochemistry.
2-Aminooctanoic acid: A shorter-chain analog with similar functional groups.
2-Aminodecanoic acid: A longer-chain analog with similar functional groups.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity in biochemical interactions. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds for pharmaceutical applications.
Eigenschaften
IUPAC Name |
(2S)-2-aminononanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7,10H2,1H3,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPFOKXICYJJSC-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.